Cas no 899998-06-2 (7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione)

7-(4-Chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3-oxazolo[3,2-g]purine-2,4-dione is a heterocyclic compound featuring a fused oxazolopurine scaffold with a chlorophenyl substituent. Its structural complexity and functional groups, including the ketone moiety at the 3-position, make it a versatile intermediate in medicinal chemistry and pharmaceutical research. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The oxazolopurine core offers opportunities for further derivatization, enabling the development of novel therapeutic agents. This compound is particularly valuable in the synthesis of purine-based analogs, where its stability and reactivity allow for precise modifications in drug discovery and biochemical studies.
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione structure
899998-06-2 structure
Product name:7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione
CAS No:899998-06-2
MF:C17H13ClN4O4
MW:372.76252245903
CID:5492243

7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-
    • 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione
    • Inchi: 1S/C17H13ClN4O4/c1-9(23)7-22-15(24)13-14(20(2)17(22)25)19-16-21(13)8-12(26-16)10-3-5-11(18)6-4-10/h3-6,8H,7H2,1-2H3
    • InChI Key: UVATXDZCJBSEID-UHFFFAOYSA-N
    • SMILES: N12C=C(C3=CC=C(Cl)C=C3)OC1=NC1=C2C(=O)N(CC(=O)C)C(=O)N1C

7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2705-0246-4mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2705-0246-20mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F2705-0246-1mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2705-0246-25mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F2705-0246-40mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2705-0246-2mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2705-0246-30mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2705-0246-10mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2705-0246-50mg
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F2705-0246-5μmol
7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
899998-06-2 90%+
5μmol
$63.0 2023-07-28

Additional information on 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione

Comprehensive Analysis of 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione (CAS No. 899998-06-2)

The compound 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione (CAS No. 899998-06-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its complex oxazolopurine backbone and functional groups, this compound exhibits potential applications in drug discovery, particularly in targeting enzymatic pathways and receptor modulation. Researchers are increasingly exploring its synthetic routes, physicochemical properties, and biological activity, aligning with the growing demand for novel therapeutic agents.

In recent years, the scientific community has focused on heterocyclic compounds due to their versatility in medicinal chemistry. The presence of a 4-chlorophenyl moiety and 2-oxopropyl group in this molecule enhances its lipophilicity and binding affinity, making it a candidate for central nervous system (CNS) drug development. Current trends in AI-driven drug design and computational chemistry have further accelerated studies on such compounds, as they enable rapid structure-activity relationship (SAR) analysis and virtual screening.

The oxazolopurine core of this compound is particularly noteworthy, as it shares structural similarities with purine-based pharmaceuticals like allopurinol and theophylline. This has led to hypotheses about its potential enzyme inhibition properties, especially toward xanthine oxidase or phosphodiesterase enzymes. Such applications are highly relevant to contemporary research on metabolic disorders and inflammatory diseases, which dominate healthcare discussions globally.

From a synthetic perspective, the preparation of 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione involves multi-step organic reactions, including cyclization and N-alkylation. Optimizing these processes for green chemistry compliance is a key focus, reflecting the industry's shift toward sustainable synthesis. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity and stability, addressing the demand for high-quality reference standards in preclinical studies.

Given the rising interest in personalized medicine, researchers are also investigating this compound's potential biomarker interactions and metabolic pathways. Its CAS No. 899998-06-2 serves as a unique identifier in databases like PubChem and Reaxys, facilitating data sharing and collaboration. As the pharmaceutical industry embraces digital transformation, such compounds are increasingly studied through cheminformatics platforms to predict their ADME (absorption, distribution, metabolism, excretion) profiles.

In conclusion, 7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione represents a promising scaffold for future drug development. Its structural complexity and functional diversity align with cutting-edge research in targeted therapy and precision medicine, making it a compound of enduring scientific and commercial interest.

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